Cyanophos

Description

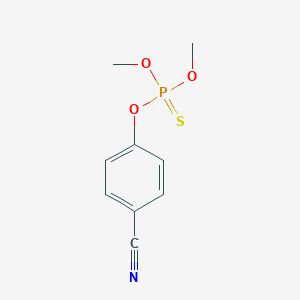

Structure

3D Structure

Properties

IUPAC Name |

4-dimethoxyphosphinothioyloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NO3PS/c1-11-14(15,12-2)13-9-5-3-8(7-10)4-6-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKHCCSZFPSHGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10NO3PS | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041806 | |

| Record name | Cyanophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanophos is a yellow to reddish-yellow transparent liquid. Used as an insecticide against rice stem borers and house flies. Not registered as a pesticide in the U.S. (EPA, 1998), Yellow to reddish-yellow transparent liquid; Rapidly decomposed by light and alkalinity; mp = 14-15 deg C; [Merck Index] Colorless liquid; [MSDSonline] | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

246 to 248 °F at 0.09 mmHg Decomposes (EPA, 1998), 119-120 °C (decomp) at 0.09 mm Hg | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

104 °C | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility: 46 mg/l water at 30 °C; 27 g/kg hexane at 20 °C /Technical grade/, Very soluble in methanol, ethanol, acetone & chloroform. Sparingly soluble in n-hexane, kerosene., In water at 30 °C, 46 mg/l. In n-hexane 27, methanol 1000, xylene 1000 (all in g/kg) at 20 °C., Miscible in alcohols, benzene, chloroform, ketones, toluene, xylene., In water 46 mg/l at 30 °C; in methanol, acetone, chloroform >50% at 20 °C. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.255 to 1.265 at 77 °F H2O = 1 (EPA, 1998), 1.255-1.265 at 25 °C | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0008 mmHg at 68 °F (EPA, 1998), 0.000788 [mmHg], Vapor pressure: 105 mPa at 20 °C /Technical grade/, 105 mPa at 20 °C | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanophos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4566 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to reddish-yellow transparent liquid, Clear amber liquid | |

CAS No. |

2636-26-2 | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanophos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2636-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanophos [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002636262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanophos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanophos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AB0Z99OXP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

57 to 59 °F (EPA, 1998), 14-15 °C | |

| Record name | CYANOPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4934 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6427 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Cyanophos and Acetylcholinesterase: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyanophos and Acetylcholinesterase

Cyanophos (O-(4-cyanophenyl) O,O-dimethyl phosphorothioate) is a synthetic organophosphate compound used as an insecticide.[1] Its mode of action is centered on the disruption of the nervous system by targeting acetylcholinesterase (AChE).[1]

Acetylcholinesterase is a serine hydrolase that plays a crucial role in terminating nerve impulses at cholinergic synapses. It catalyzes the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This rapid degradation of ACh is essential for preventing the continuous stimulation of postsynaptic receptors and allowing for the precise control of nerve signaling.

The Core Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

The primary mechanism of action of Cyanophos on acetylcholinesterase is through irreversible inhibition via phosphorylation of the enzyme's active site.[2] This process can be broken down into the following key steps:

-

Binding to the Active Site: The Cyanophos molecule initially binds to the active site of AChE. The active site of AChE contains a catalytic triad of amino acids: serine (Ser203), histidine (His447), and glutamate (Glu334).

-

Phosphorylation of the Serine Residue: The phosphorus atom of Cyanophos is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue (Ser203) in the active site of AChE.

-

Formation of a Stable Covalent Bond: This nucleophilic attack results in the formation of a stable, covalent phosphoryl-serine bond. This process displaces a leaving group from the Cyanophos molecule.

-

Inactivation of the Enzyme: The phosphorylation of the serine residue effectively inactivates the acetylcholinesterase enzyme. The bulky phosphoryl group sterically hinders the binding of acetylcholine to the active site and prevents the catalytic hydrolysis of the neurotransmitter.

-

Aging: The phosphorylated enzyme complex can undergo a process called "aging." This involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, further strengthening the bond between the organophosphate and the enzyme. This "aged" complex is even more resistant to reactivation.

Due to the stability of the covalent bond formed, the inhibition of AChE by Cyanophos is considered irreversible under physiological conditions. The restoration of AChE activity primarily relies on the de novo synthesis of new enzyme molecules, a process that can take a considerable amount of time.

Quantitative Analysis of Acetylcholinesterase Inhibition by Cyanophos

A thorough review of the scientific literature did not yield specific published quantitative data for the inhibition of acetylcholinesterase by Cyanophos, including IC50, Ki, and bimolecular rate constant (kᵢ) values. Such data is crucial for a complete understanding of the potency and kinetics of inhibition. The tables below are structured to present this data once it becomes available through experimental determination. For context, typical ranges for other organophosphates are provided where informative.

Table 1: In Vitro Inhibition of Acetylcholinesterase by Cyanophos

| Parameter | Value | Species/Enzyme Source | Experimental Conditions | Reference |

| IC50 | Data not available in published literature | - | - | - |

| Ki | Data not available in published literature | - | - | - |

| kᵢ (Bimolecular Rate Constant) | Data not available in published literature | - | - | - |

Table 2: Comparative Bimolecular Rate Constants (kᵢ) for AChE Inhibition by Various Organophosphates

| Organophosphate | kᵢ (M⁻¹min⁻¹) | Species/Enzyme Source | Reference |

| Paraoxon | 7.0 x 10⁵ | Recombinant Human AChE | [3] |

| Chlorpyrifos-oxon | 9.3 x 10⁶ | Recombinant Human AChE | [3] |

| Sarin | 1.55 x 10⁷ | Electric Eel AChE | [4] |

| Soman | 5.58 x 10⁷ | Electric Eel AChE | [4] |

| VX | 2.54 x 10⁷ | Electric Eel AChE | [4] |

Experimental Protocols for Measuring Acetylcholinesterase Inhibition

The following is a detailed, representative protocol for determining the kinetic parameters of AChE inhibition by a compound such as Cyanophos, based on the widely used Ellman's method.

Principle of the Ellman's Assay

The Ellman's assay is a colorimetric method used to measure AChE activity. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.

Materials and Reagents

-

Acetylcholinesterase (from a suitable source, e.g., electric eel, human recombinant)

-

Cyanophos (analytical grade)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for Cyanophos (e.g., DMSO or ethanol, ensuring final concentration does not affect enzyme activity)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure for Determination of IC50

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of Cyanophos in a suitable solvent and create a series of dilutions to the desired test concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCh.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Cyanophos solution at various concentrations.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and Cyanophos/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add 10 µL of the ATCh solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each Cyanophos concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the Cyanophos concentration.

-

Determine the IC50 value, which is the concentration of Cyanophos that causes 50% inhibition of AChE activity, from the resulting dose-response curve.

-

Determination of Kinetic Parameters (Ki and kᵢ)

To determine the type of inhibition and the inhibition constant (Ki) and the bimolecular rate constant (kᵢ), further experiments are required, varying both the substrate and inhibitor concentrations. The data can then be analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.

Visualizing the Molecular and Cellular Consequences

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes involved in the action of Cyanophos.

Caption: Cholinergic synapse disruption by Cyanophos.

References

- 1. Cyanophos | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic analysis of the in vitro inhibition, aging, and reactivation of brain acetylcholinesterase from rat and channel catfish by paraoxon and chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iempam.bas.bg [iempam.bas.bg]

O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate, commonly known as Cyanophos, is an organophosphate insecticide.[1] As a member of this chemical class, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[1][2] This technical guide provides an in-depth overview of the chemical, physical, and toxicological properties of Cyanophos, along with detailed experimental protocols for their determination.

Chemical and Physical Properties

Cyanophos is a yellow to reddish-yellow transparent liquid with a faint characteristic odor.[3][4] It is commercially synthesized through a multi-step process that involves the esterification of O,O-dimethyl phosphorothioic acid with p-cyanophenol.[1] Key physicochemical properties of Cyanophos are summarized in the tables below.

Table 1: Chemical Identification of O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate

| Identifier | Value |

| IUPAC Name | O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate[3] |

| CAS Number | 2636-26-2[3] |

| Chemical Formula | C₉H₁₀NO₃PS[3] |

| Molar Mass | 243.22 g/mol [3] |

| Synonyms | Cyanophos, CYAP, Cyanox, S 4084, Sumitomo S 4084, OMS 226, ENT 25675[3][4] |

Table 2: Physical Properties of O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate

| Property | Value |

| Appearance | Yellow to reddish-yellow transparent liquid[3][4] |

| Density | 0.932 g/cm³[3] |

| Melting Point | 14 to 15 °C[3] |

| Boiling Point | 119 to 120 °C at 0.09 mmHg[3] |

| Flash Point | 104 °C[4] |

| Vapor Pressure | 8 x 10⁻⁵ mmHg at 27°C |

| Solubility in Water | 46 mg/L at 30 °C[4] |

| Solubility in Organic Solvents | Very soluble in methanol, ethanol, acetone & chloroform; sparingly soluble in n-hexane, kerosene.[4] |

| Octanol-Water Partition Coefficient (log Kow) | 2.71[4] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A melting point apparatus equipped with a heating block, a thermometer, and a light source for observation is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.

-

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Micro-reflux method):

-

Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), and a heating bath (e.g., an oil bath or a heating block) are required.

-

Procedure:

-

A small amount of liquid Cyanophos is placed in the test tube.

-

The capillary tube is placed in the test tube with its open end downwards.

-

The apparatus is heated gently.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

-

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient is a measure of the lipophilicity of a compound and is crucial for predicting its environmental fate and biological accumulation.

Methodology (Shake Flask Method - OECD Guideline 107):

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Procedure:

-

A known volume of the water-saturated n-octanol and n-octanol-saturated water are placed in a separatory funnel.

-

A known amount of Cyanophos is added.

-

The funnel is shaken until equilibrium is reached (typically for several hours).

-

The mixture is allowed to stand for the two phases to separate completely.

-

The concentration of Cyanophos in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. The logarithm of this value is reported as log Kow.

Toxicological Properties and Mechanism of Action

Cyanophos is a neurotoxin that functions as an acetylcholinesterase (AChE) inhibitor.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Cyanophos causes an accumulation of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent toxic effects.[2]

Table 3: Acute Toxicity of O-(4-Cyanophenyl) O,O-dimethyl phosphorothioate

| Route of Administration | Test Animal | LD50 Value |

| Oral | Rat | 610 mg/kg |

| Dermal | Rat | >2000 mg/kg |

Data compiled from various sources. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the activity of AChE and to screen for its inhibitors.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.

Methodology:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).

-

AChE enzyme solution (e.g., from electric eel or human erythrocytes) of known activity.

-

Cyanophos solutions of varying concentrations.

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Add the test compound (Cyanophos) at different concentrations to the respective wells. A control well with no inhibitor is also prepared.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: The rate of the reaction (change in absorbance over time) is calculated. The percentage of inhibition by Cyanophos is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the control well. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated.

Signaling and Metabolic Pathways

Acetylcholinesterase Inhibition Pathway

The primary signaling pathway affected by Cyanophos is the cholinergic signaling pathway due to the inhibition of acetylcholinesterase.

Caption: Inhibition of Acetylcholinesterase by Cyanophos.

Metabolic Pathway of Cyanophos

In mammals, Cyanophos undergoes metabolic transformation primarily in the liver. The main metabolic pathways include oxidative desulfuration, oxidative dearylation, and demethylation.

References

- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

- 3. pennwest.edu [pennwest.edu]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Cyanophos (CAS 2636-26-2)

Introduction

Cyanophos, with the Chemical Abstracts Service (CAS) number 2636-26-2, is an organophosphate insecticide.[1] It is characterized as a yellow to reddish-yellow transparent liquid.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of Cyanophos, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action and commercial synthesis. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Physicochemical Data of Cyanophos

The following table summarizes the key physicochemical properties of Cyanophos.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C₉H₁₀NO₃PS | - | - | [3][4] |

| Molecular Weight | 243.22 | g/mol | - | [3][4] |

| Physical State | Yellow to reddish-yellow transparent liquid | - | Standard Temperature and Pressure | [1][2][5] |

| Melting Point | 14 to 15 | °C | - | [5] |

| Boiling Point | 119 to 120 | °C | at 0.09 mmHg (Decomposes) | [5] |

| Vapor Pressure | 0.000788 | mmHg | at 20 °C | [1] |

| Water Solubility | 46 | mg/L | at 30 °C | [1] |

| Solubility in Organic Solvents | Very soluble in methanol, ethanol, acetone, and chloroform. Miscible in alcohols, benzene, ketones, toluene, and xylene. | - | - | [1] |

| Density | 0.932 | g/cm³ | - | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 2.65 | - | - |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure accuracy and reproducibility. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[6] Below are summaries of the relevant OECD guidelines for determining the key physicochemical properties of Cyanophos.

1. Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[7][8][9] For a substance like Cyanophos, which is a liquid at room temperature but has a melting point of 14-15 °C, a method suitable for low melting solids would be employed.

-

Capillary Method: A small amount of the solidified substance is introduced into a capillary tube. The tube is heated in a controlled liquid bath or a metal block, and the temperature range over which the substance melts is observed.[7][10]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference as a function of temperature.[7][11] A peak in the DSC or DTA curve indicates the melting point.[11]

2. Boiling Point (OECD Guideline 103)

This guideline provides methods to determine the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[11][12][13] Since Cyanophos decomposes at its boiling point at atmospheric pressure, the boiling point is determined under reduced pressure.

-

Dynamic Method: The boiling point is measured as a function of pressure. This method is also suitable for determining the vapor pressure of a substance.[11][12]

-

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in a specialized apparatus called an ebulliometer, which allows for precise determination under controlled pressure.[11][12]

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): Similar to melting point determination, these methods can be used to determine the boiling point by detecting the endothermic transition associated with boiling.[11]

3. Vapor Pressure (OECD Guideline 104)

This guideline details methods for determining the saturation pressure of a substance above its solid or liquid phase.[14][15][16]

-

Dynamic Method (Cottrell's method): This method involves measuring the boiling point of the substance at different pressures.[14][17]

-

Static Method: The pressure exerted by the vapor in equilibrium with the substance is measured directly in a closed system at a constant temperature.[14][17]

-

Gas Saturation Method: A stream of an inert gas is passed through or over the substance at a known rate, and the amount of substance transported by the gas is determined. From this, the vapor pressure can be calculated.[14][17] This method is suitable for substances with low vapor pressures.[18]

4. Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining the saturation mass concentration of a substance in water at a given temperature.[2][19][20]

-

Flask Method: A sufficient amount of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method. This method is generally suitable for substances with solubilities above 10 mg/L.[20][21]

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the saturation solubility. This method is particularly useful for substances with low water solubility.[2][21]

5. Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, and 123)

The n-octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity.[22]

-

Shake Flask Method (OECD 107): A solution of the substance in either n-octanol or water is shaken with the other immiscible solvent until equilibrium is achieved. The concentration of the substance in both phases is then measured to calculate the partition coefficient. This method is suitable for log Kow values between -2 and 4.[23]

-

HPLC Method (OECD 117): This method uses high-performance liquid chromatography to estimate the partition coefficient. The retention time of the substance on a reverse-phase column is correlated with the known log Kow values of standard compounds. It is suitable for log Kow values in the range of 0 to 6.[22][24]

-

Slow-Stirring Method (OECD 123): This method is designed for substances with high log Kow values (typically > 4). It involves slowly stirring the two phases together for an extended period to reach equilibrium without forming an emulsion.[22]

Visualizations

Mechanism of Action: Cholinesterase Inhibition

Cyanophos, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[1][4][5] This enzyme is crucial for the normal functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function.[1][25][26]

Caption: Mechanism of acetylcholinesterase inhibition by Cyanophos.

Commercial Synthesis Workflow

The commercial production of Cyanophos typically involves a multi-step chemical synthesis process. While specific details can vary, a general workflow can be outlined.

Caption: Generalized workflow for the commercial synthesis of Cyanophos.

References

- 1. researchgate.net [researchgate.net]

- 2. laboratuar.com [laboratuar.com]

- 3. scbt.com [scbt.com]

- 4. Cyanophos | C9H10NO3PS | CID 17522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyanophos - Wikipedia [en.wikipedia.org]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 18. lcslaboratory.com [lcslaboratory.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. filab.fr [filab.fr]

- 22. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 24. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 25. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Persistence of Cyanophos in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental fate and persistence of Cyanophos in soil. Cyanophos, an organophosphate insecticide, is subject to a variety of transformation and transport processes in the soil environment. This document details the principal degradation pathways, including abiotic and biotic mechanisms, and discusses the key factors influencing its persistence. Standardized experimental protocols for assessing the degradation kinetics and adsorption behavior of Cyanophos in soil are presented, along with methods for the analysis of its residues and primary metabolites. Due to a notable scarcity of publicly available, specific quantitative data for Cyanophos, this guide provides illustrative data based on the known behavior of similar organophosphorus pesticides to serve as a practical reference for experimental design and data interpretation.

Introduction

Cyanophos (O,O-dimethyl O-(4-cyanophenyl) phosphorothioate) is an organophosphate insecticide used to control a range of insect pests in agriculture. Understanding its behavior and persistence in the soil is crucial for assessing its environmental risk, ensuring food safety, and developing sustainable agricultural practices. The environmental fate of Cyanophos in soil is governed by a complex interplay of chemical, physical, and biological processes that determine its mobility, degradation rate, and potential for off-site transport.

This guide synthesizes the current understanding of these processes and provides researchers with the necessary protocols and conceptual frameworks to conduct robust studies on the environmental fate of Cyanophos.

Physicochemical Properties of Cyanophos

A summary of the key physicochemical properties of Cyanophos is presented in Table 1. These properties are fundamental to understanding its behavior in the soil environment.

Table 1: Physicochemical Properties of Cyanophos

| Property | Value | Implication for Environmental Fate |

| Chemical Formula | C₉H₁₀NO₃PS | - |

| Molecular Weight | 243.22 g/mol | - |

| Water Solubility | 46 mg/L at 30°C | Moderate solubility suggests potential for leaching, but this is mitigated by soil adsorption. |

| Vapor Pressure | 7.9 x 10⁻⁴ mm Hg at 20°C | Low volatility suggests that volatilization from soil surfaces is not a major dissipation pathway. |

| Log Kow (Octanol-Water Partition Coefficient) | 2.71 | Indicates a moderate potential for bioaccumulation and adsorption to organic matter in soil. |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Estimated at 710 L/kg[1] | Suggests low to moderate mobility in soil, with a tendency to adsorb to soil organic matter.[1] |

Degradation of Cyanophos in Soil

The persistence of Cyanophos in soil is primarily determined by its degradation rate, which is influenced by both abiotic and biotic processes. While specific field data is limited, one report suggests that 94% of Cyanophos can degrade within two weeks under certain conditions.[1] The primary degradation products identified in soil are desmethyl-cyanophos, 4-cyanophenol, and desmethyl-cyanophos oxon.

Abiotic Degradation

Abiotic degradation involves chemical processes that do not require the involvement of living organisms. For Cyanophos, the key abiotic degradation pathways are hydrolysis and photolysis.[2]

-

Hydrolysis: As an organophosphate ester, Cyanophos is susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water. The rate of hydrolysis is highly dependent on soil pH and temperature.[2] Generally, hydrolysis of organophosphates is more rapid under alkaline conditions.[2]

-

Photolysis: Photolysis is the breakdown of a chemical by light energy. While photolysis is more significant for residues on plant and soil surfaces, it can contribute to the degradation of Cyanophos in the upper layers of the soil that are exposed to sunlight. Studies on the photodegradation of Cyanophos in aqueous solutions have shown that it can undergo hydrolysis, homolytic bond dissociations, and Photo-Fries rearrangement upon exposure to UV light.[3]

Biotic Degradation

Biotic, or microbial, degradation is often the most significant pathway for the dissipation of organophosphate pesticides in soil.[2] Soil microorganisms, including bacteria and fungi, can utilize Cyanophos as a source of carbon, phosphorus, or nitrogen, breaking it down into simpler, less toxic compounds.[2] Genera such as Flavobacterium, Pseudomonas, Bacillus, Arthrobacter, and Micrococcus are known to degrade organophosphorus compounds. The rate of microbial degradation is influenced by several factors:

-

Soil Type and Composition: Soil texture, organic matter content, and clay content affect the bioavailability of Cyanophos to microorganisms.[2]

-

Soil Moisture and Temperature: Optimal moisture and temperature conditions enhance microbial activity and, consequently, the rate of degradation.[2][4]

-

Soil pH: Soil pH affects both the chemical stability of Cyanophos and the activity of microbial populations.[2]

Proposed Degradation Pathway

Based on the known degradation of Cyanophos in aqueous solutions and the metabolic pathways of similar organophosphorus pesticides like profenofos, a putative degradation pathway for Cyanophos in soil is proposed in Figure 1.[3][5] The initial steps likely involve hydrolysis of the P-O-aryl bond to yield 4-cyanophenol and dimethyl phosphorothioic acid, or oxidative desulfuration to form the more toxic intermediate, cyanophos-oxon. Subsequent microbial metabolism can lead to further breakdown of these intermediates.

Persistence and Mobility in Soil

The persistence of a pesticide in soil is often described by its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.[6][7] The mobility is influenced by its adsorption to soil particles, commonly quantified by the soil-water partition coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).[6]

Persistence (Half-Life)

Table 2: Illustrative Half-Life (DT₅₀) of Cyanophos in Soil under Various Conditions (Hypothetical Data)

| Soil Type | Temperature (°C) | pH | Moisture Content | DT₅₀ (days) |

| Sandy Loam | 25 | 6.5 | Field Capacity | 15 - 25 |

| Clay Loam | 25 | 6.5 | Field Capacity | 20 - 35 |

| Sandy Loam | 15 | 6.5 | Field Capacity | 30 - 45 |

| Sandy Loam | 25 | 5.0 | Field Capacity | 25 - 40 |

| Sandy Loam | 25 | 8.0 | Field Capacity | 10 - 20 |

| Sandy Loam | 25 | Dry | < Field Capacity | 40 - 60 |

Note: These are hypothetical values for illustrative purposes and should not be considered as experimentally verified data for Cyanophos.

Adsorption and Mobility

The estimated Koc value of 710 L/kg for Cyanophos suggests that it has a low to moderate potential for leaching in soil.[1] Adsorption is influenced by soil organic matter and clay content. Table 3 presents hypothetical adsorption data for Cyanophos in different soil types.

Table 3: Illustrative Adsorption Coefficients of Cyanophos in Different Soil Types (Hypothetical Data)

| Soil Type | Organic Carbon (%) | Clay (%) | Kd (L/kg) | Koc (L/kg) | Mobility Class |

| Sandy Loam | 1.5 | 15 | 10.5 | 700 | Low-Moderate |

| Silt Loam | 2.5 | 25 | 18.0 | 720 | Low |

| Clay | 3.0 | 45 | 21.9 | 730 | Low |

Note: These are hypothetical values for illustrative purposes and should not be considered as experimentally verified data for Cyanophos.

Experimental Protocols

This section outlines detailed methodologies for conducting key experiments to assess the environmental fate of Cyanophos in soil.

Soil Degradation Study (Aerobic)

This protocol is designed to determine the rate of aerobic degradation of Cyanophos in soil under controlled laboratory conditions.

Objective: To determine the half-life (DT₅₀) and degradation pathway of Cyanophos in soil.

Materials:

-

Test soil(s) of known characteristics (pH, organic matter, texture).

-

Analytical grade Cyanophos.

-

Radiolabeled ¹⁴C-Cyanophos (optional, for metabolite tracking).

-

Incubation vessels (e.g., biometer flasks).

-

Solutions for trapping CO₂ (e.g., NaOH or KOH).

-

Extraction solvents (e.g., acetonitrile, acetone).

-

Analytical instruments (GC-MS or LC-MS/MS).

Procedure:

-

Soil Preparation: Air-dry the soil and sieve it through a 2 mm mesh. Adjust the moisture content to a specified level (e.g., 50-60% of maximum water holding capacity).

-

Spiking: Treat a bulk soil sample with a solution of Cyanophos (and ¹⁴C-Cyanophos if used) to achieve the desired initial concentration. Mix thoroughly to ensure uniform distribution.

-

Incubation: Dispense the treated soil into incubation vessels. If using biometer flasks, add a CO₂ trapping solution to the side arm. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), sacrifice replicate samples for analysis.

-

Extraction: Extract the soil samples with an appropriate solvent (e.g., acetonitrile) using a suitable technique such as sonication or accelerated solvent extraction (ASE).

-

Analysis: Analyze the extracts for the concentration of Cyanophos and its degradation products using a validated analytical method (e.g., GC-MS or LC-MS/MS). If ¹⁴C-Cyanophos is used, quantify the radioactivity in the extracts and the CO₂ trapping solution.

-

Data Analysis: Plot the concentration of Cyanophos over time and calculate the DT₅₀ using first-order or other appropriate kinetic models. Identify and quantify the degradation products.

Soil Adsorption/Desorption Study (Batch Equilibrium)

This protocol determines the extent to which Cyanophos adsorbs to soil particles.

Objective: To determine the adsorption (Kd) and desorption coefficients and the Freundlich or Langmuir isotherm parameters for Cyanophos in soil.

Materials:

-

Test soil(s).

-

Analytical grade Cyanophos.

-

0.01 M CaCl₂ solution.

-

Centrifuge tubes.

-

Shaker.

-

Analytical instruments (GC-MS or LC-MS/MS).

Procedure:

-

Soil Preparation: Air-dry and sieve (2 mm) the soil.

-

Adsorption Phase:

-

Prepare a series of Cyanophos solutions of varying concentrations in 0.01 M CaCl₂.

-

Add a known mass of soil to centrifuge tubes.

-

Add a known volume of each Cyanophos solution to the tubes.

-

Shake the tubes for a predetermined equilibration time (e.g., 24 hours) at a constant temperature.

-

Centrifuge the tubes to separate the soil and solution.

-

Analyze the supernatant for the equilibrium concentration of Cyanophos.

-

-

Desorption Phase:

-

After the adsorption phase, decant the supernatant.

-

Add a fresh 0.01 M CaCl₂ solution (without Cyanophos) to the soil pellet.

-

Shake for the same equilibration time.

-

Centrifuge and analyze the supernatant for the concentration of desorbed Cyanophos.

-

-

Data Analysis:

-

Calculate the amount of Cyanophos adsorbed to the soil.

-

Plot the amount adsorbed versus the equilibrium concentration to generate an adsorption isotherm.

-

Fit the data to the Freundlich or Langmuir equations to determine the adsorption coefficients.

-

Analytical Methodology

Accurate quantification of Cyanophos and its metabolites in soil is essential for fate and persistence studies. The following provides a general analytical method based on gas chromatography-mass spectrometry (GC-MS).

Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS or GC-MS/MS).

Sample Preparation (QuEChERS-based):

-

Extraction: Homogenize a 10 g soil sample with 10 mL of acetonitrile.

-

Salting Out: Add salts (e.g., MgSO₄ and NaCl) to induce phase separation.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the acetonitrile layer and mix it with a d-SPE sorbent (e.g., PSA and C18) to remove interfering matrix components.

-

Analysis: Inject the final extract into the GC-MS system.

GC-MS Parameters (Illustrative):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 70°C, ramped to 280°C.

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Target Ions for Cyanophos (Illustrative): m/z 243 (molecular ion), 164, 134.

Conclusion

The environmental fate and persistence of Cyanophos in soil are complex processes influenced by a multitude of factors. While specific quantitative data for Cyanophos are limited, this guide provides a framework for understanding its likely behavior based on the properties of organophosphorus pesticides. The detailed experimental protocols and analytical methods described herein offer a robust starting point for researchers to generate the necessary data to perform comprehensive environmental risk assessments. Further research is needed to generate specific data on the half-life and degradation pathways of Cyanophos in a variety of soil types and environmental conditions to refine our understanding of its environmental impact.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Reaction pathways for the photodegradation of the organophosphorus cyanophos in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 7. researchgate.net [researchgate.net]

Cyanophos Solubility: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Cyanophos in aqueous and organic media. The document details quantitative solubility data, standardized experimental protocols for solubility determination, and visual representations of key related biological pathways and experimental workflows.

Introduction to Cyanophos

Cyanophos, an organothiophosphate insecticide, is a yellow to reddish-yellow transparent liquid.[1][2] Its utility as a pesticide is predicated on its ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system of insects.[2][3] Understanding the solubility of Cyanophos is paramount for various applications, including formulation development, environmental fate assessment, and toxicological studies. Solubility data dictates the bioavailability of the compound and its potential for environmental transport and bioaccumulation.[3]

Solubility of Cyanophos

The solubility of a substance is defined as the maximum concentration of that substance that can be dissolved in a solvent at a given temperature to form a saturated solution. This section provides both quantitative and qualitative data on the solubility of Cyanophos in water and a range of organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of Cyanophos in water and various organic solvents.

| Solvent | Solubility | Temperature | Reference(s) |

| Water | 46 mg/L | 30 °C | [1][4][5] |

| Water | 20 mg/L | 25 °C | [2] |

| n-Hexane | 27 g/kg | 20 °C | [1] |

| Methanol | 1000 g/kg | 20 °C | [1] |

| Xylene | 1000 g/kg | 20 °C | [1] |

| Methanol | >50% | 20 °C | [1] |

| Acetone | >50% | 20 °C | [1] |

| Chloroform | >50% | 20 °C | [1] |

Qualitative Solubility Data

Qualitative assessments of Cyanophos solubility have also been reported:

-

Very Soluble: Methanol, Ethanol, Acetone, Chloroform[1]

-

Miscible: Alcohols, Benzene, Chloroform, Ketones, Toluene, Xylene[1]

-

Sparingly Soluble: n-Hexane, Kerosene[1]

-

Slightly Soluble: Water[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. Standardized guidelines have been established by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA) to ensure data consistency and reliability. For a compound like Cyanophos, with a water solubility greater than 10⁻² g/L, the Flask Method is the recommended procedure.[6]

Principle of the Flask Method

The flask method involves saturating a solvent with the test substance by mechanical agitation at a constant temperature. The concentration of the substance in the filtered aqueous phase is then determined by a suitable analytical method.

Detailed Experimental Protocol (Based on OECD Guideline 105 and EPA OPPTS 830.7840)

1. Preparation:

- Ensure the test substance (Cyanophos) is of the highest possible purity.

- Use distilled or deionized water as the solvent.

- Select appropriate glass vessels (e.g., flasks with stoppers).

2. Preliminary Test:

- A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

- Add an excess amount of Cyanophos to a known volume of water in a flask.

- Agitate the flask at the desired test temperature (e.g., 20°C or 30°C).

- Periodically, take samples, separate the solid and aqueous phases (e.g., by centrifugation or filtration), and analyze the concentration of Cyanophos in the aqueous phase.

- Equilibrium is considered reached when consecutive measurements show no significant change in concentration.

3. Definitive Test:

- Based on the preliminary test, weigh an amount of Cyanophos in excess of its estimated solubility into three separate flasks.

- Add a known volume of water to each flask.

- Place the flasks in a constant temperature bath and agitate them (e.g., using a shaker or magnetic stirrer) for a period determined in the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.

- After equilibration, allow the solutions to stand to permit phase separation. If necessary, centrifuge the samples at the test temperature.

- Carefully withdraw an aliquot of the clear, saturated aqueous phase.

- Analyze the concentration of Cyanophos in the aliquot using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

- The average of the concentrations from the three flasks is reported as the water solubility.

4. Analytical Method:

- A specific and sensitive analytical method, such as HPLC with a suitable detector (e.g., UV-Vis), should be used to quantify the concentration of Cyanophos. The method must be validated for linearity, accuracy, and precision.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the flask method.

Caption: Workflow for the Flask Method of Solubility Determination.

Mechanism of Acetylcholinesterase Inhibition by Cyanophos

Cyanophos exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). The following diagram illustrates this mechanism.

Caption: Acetylcholinesterase Inhibition by Cyanophos.

Conclusion

This technical guide provides a consolidated resource on the solubility of Cyanophos. The quantitative data, presented in a clear tabular format, offers researchers quick access to essential physical property information. The detailed experimental protocol for the flask method provides a standardized approach for in-house solubility determination. Furthermore, the visualizations of the experimental workflow and the mechanism of acetylcholinesterase inhibition offer a deeper understanding of the practical and biological context of Cyanophos solubility. This information is critical for the safe and effective use of this compound in research and development.

References

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the primary metabolic pathways of Cyanophos (O-4-cyanophenyl O,O-dimethyl phosphorothioate, CYAP) in vivo. The document details the biotransformation processes, presents quantitative data from key studies, outlines experimental methodologies, and includes visualizations of the metabolic pathways and experimental workflows.

Core Metabolic Pathways of Cyanophos

The in vivo metabolism of Cyanophos is a complex process involving both bioactivation and detoxification reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] These transformations occur in two main phases. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to facilitate excretion.

Phase I metabolism of Cyanophos involves three primary reactions: oxidative desulfuration, oxidative dearylation, and O-demethylation. These reactions are predominantly carried out by the cytochrome P450 enzyme system in the liver.[1][2]

-

Oxidative Desulfuration (Bioactivation): This pathway converts the parent phosphorothioate (P=S) group of Cyanophos into a phosphate (P=O) group, forming the metabolite Cyanoxon .[1] This is considered a bioactivation step because Cyanoxon is a more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity, than Cyanophos itself.[4][5]

-

Oxidative Dearylation (Detoxification): This is a major detoxification pathway that involves the cleavage of the O-aryl bond. This reaction yields 4-cyanophenol and a corresponding phosphorus-containing moiety.[1][6] The resulting 4-cyanophenol is less toxic and can be further metabolized in Phase II.

-

O-Demethylation (Detoxification): This pathway involves the removal of one of the methyl groups from the phosphate ester portion of Cyanophos or Cyanoxon, leading to the formation of desmethylcyanox and desmethylcyanoxon , respectively.[1][6] These demethylated metabolites are significantly less toxic and more readily excreted.

Studies in rats have revealed significant sex-related differences in these pathways, which are attributed to the differential expression and activity of specific cytochrome P450 enzymes.[1] The male-specific CYP2C11 and CYP2C13 isoforms are more active in catalyzing oxidative desulfuration and dearylation compared to the female-specific CYP2C12.[1] This leads to a greater formation of the toxic metabolite Cyanoxon in males, consistent with the higher toxicity observed in this sex.[1][6]

The primary metabolite from the dearylation pathway, 4-cyanophenol, undergoes Phase II conjugation reactions to increase its water solubility and facilitate its elimination from the body. The main conjugation products identified are 4-cyanophenylsulphate and the glucuronide of 4-cyanophenol .[1][6] In rats, 4-cyanophenylsulphate is often the most abundant metabolite found in excreta, particularly at lower doses of Cyanophos.[6]

Quantitative Metabolite Analysis

Quantitative analysis of Cyanophos metabolites reveals significant dependencies on dosage and sex. Studies using radiolabeled [phenyl-14C]Cyanox in rats have provided detailed insights into its absorption, distribution, metabolism, and excretion.

Following a single oral dose, Cyanophos is well-absorbed and almost completely eliminated within seven days, primarily through urine.[6]

Table 1: Excretion of Radiocarbon from Rats after a Single Oral Dose of [¹⁴C]Cyanophos [6]

| Dose Group | Route | % of Administered ¹⁴C Recovered (within 7 days) |

| Low-Dose (0.5 mg/kg) | Urine | 95 - 96% |

| Feces | 2 - 3% | |

| High-Dose (25 mg/kg) | Urine | ~86% |

| Feces | 13 - 14% |

The profile of excreted metabolites shows notable variations, as detailed in Table 2.

Table 2: Major Metabolites of Cyanophos in Rat Excreta After a Single Oral Dose [6]

| Dose Group | Sex | Major Metabolites |

| Low-Dose (0.5 mg/kg) | Male & Female | 4-Cyanophenylsulphate |

| High-Dose (25 mg/kg) | Male | 4-Cyanophenylsulphate, Desmethylcyanoxon |

| Female | 4-Cyanophenylsulphate, Desmethylcyanox |

These sex-specific differences at high doses are consistent with in vitro findings. Studies using rat liver microsomal fractions show that the rates of oxidative desulfuration and dearylation are 2-3 times greater in males than in females.[1] Furthermore, the use of an antiserum against the male-specific CYP2C11 enzyme significantly inhibits these reactions, confirming the crucial role of this P450 family in Cyanophos metabolism.[1]

Key Experimental Methodologies

The characterization of Cyanophos metabolism relies on a combination of in vivo and in vitro experimental protocols. Below are generalized methodologies based on cited literature.

-

Test System: Sprague-Dawley rats, both male and female, are commonly used.

-

Test Substance: [phenyl-¹⁴C]Cyanophos is administered to enable tracing of the parent compound and its metabolites.

-

Dosing: Animals receive a single oral gavage dose at varying levels (e.g., a low dose of 0.5 mg/kg and a high dose of 25-50 mg/kg). For chronic exposure studies, repeated daily doses may be administered.[1][6]

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., every 24 hours for up to 7 days) using metabolism cages. Blood and various tissues (liver, kidney, brain) are collected at specific time points post-dosing (e.g., 5, 10, 20 minutes for early toxic-phase studies) after euthanasia.[1][6]

-

Analysis:

-

Quantification of Radioactivity: Total radioactivity in urine, feces, and tissues is measured using liquid scintillation counting to determine absorption and excretion kinetics.

-

Metabolite Profiling: Samples are processed (e.g., extraction, homogenization) and analyzed using High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate and quantify Cyanophos and its ¹⁴C-labeled metabolites.

-

Metabolite Identification: Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the identity of the separated metabolites.

-

-

Test System: Liver subcellular fractions (microsomes and cytosol) are prepared from untreated male and female rats. Microsomes contain the majority of CYP450 enzymes, while cytosolic fractions contain other metabolic enzymes.

-

Incubation: Cyanophos is incubated with the liver fractions in the presence of necessary cofactors (e.g., NADPH for microsomal CYP450-mediated reactions).

-

Analysis: The reaction is stopped at various time points, and the mixture is analyzed by HPLC or LC-MS to identify and quantify the metabolites formed. This allows for the determination of intrinsic clearance rates and the identification of the primary metabolic reactions occurring in the liver.[1]

-

Enzyme Inhibition: To identify specific enzymes involved, incubations can be performed in the presence of specific chemical inhibitors or antibodies against particular CYP450 isoforms (e.g., CYP2C11 antiserum).[1]

References

- 1. Metabolism of Cyanox in rat. II. Sex-related differences in oxidative dearylation and desulphuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformation of organophosphorus compounds [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes [mdpi.com]

- 6. Metabolism of Cyanox in the rat. I. Absorption, disposition, excretion and biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cyanophos: History, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanophos, an organophosphate insecticide, has a significant history of use in agriculture for controlling a variety of insect pests. This technical guide provides a comprehensive overview of Cyanophos, detailing its history, chemical and physical properties, synthesis, mechanism of action, metabolism, and toxicity. The document is intended to serve as a resource for researchers and professionals in drug development and related scientific fields, offering in-depth information, including experimental protocols and quantitative data, to facilitate further study and understanding of this compound.

Introduction

Cyanophos, with the chemical name O-(4-cyanophenyl) O,O-dimethyl phosphorothioate, is a member of the organothiophosphate class of insecticides.[1] First registered in Japan in 1966 and developed by Sumitomo Chemical Co., it has been utilized to control pests such as rice stem borers and house flies.[2][3] Like other organophosphates, its insecticidal activity stems from its ability to inhibit the enzyme acetylcholinesterase (AChE), a critical component of the nervous system.[2][3] This guide will explore the multifaceted aspects of Cyanophos, from its fundamental chemical characteristics to its complex interactions with biological systems.

Chemical and Physical Properties

Cyanophos is a yellow to reddish-yellow transparent liquid with a faint characteristic odor.[4] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₀NO₃PS | [4] |

| Molar Mass | 243.22 g/mol | [4] |

| Appearance | Yellow to reddish-yellow transparent liquid | [4] |

| Density | 1.255 - 1.265 g/cm³ at 25 °C | [5] |

| Melting Point | 14-15 °C | [5] |

| Boiling Point | 119-120 °C at 0.09 mmHg (decomposes) | [5] |

| Vapor Pressure | 0.00105 hPa at 20 °C | [5] |

| Solubility in Water | 46 mg/L at 30 °C | [4] |

| Solubility in Organic Solvents | Very soluble in methanol, ethanol, acetone, and chloroform. Sparingly soluble in n-hexane and kerosene. Miscible with xylene. | [4] |

| LogP (Octanol-Water Partition Coefficient) | 2.71 | [4] |

| Stability | Rapidly decomposes under alkaline conditions and upon exposure to light. | [4][6] |

Synthesis of Cyanophos

The commercial synthesis of Cyanophos involves the reaction of O,O-dimethyl phosphorochloridothioate with 4-cyanophenol in the presence of a base.[2][3]

Experimental Protocol: Laboratory Synthesis of O-(4-cyanophenyl) O,O-dimethyl phosphorothioate

Materials:

-

O,O-dimethyl phosphorochloridothioate

-

4-cyanophenol

-

Anhydrous potassium carbonate (or another suitable base)

-